molecular formula C10H18O2 B14343707 2,6-Decanedione CAS No. 103984-05-0

2,6-Decanedione

Cat. No.: B14343707
CAS No.: 103984-05-0
M. Wt: 170.25 g/mol
InChI Key: DKPVXPJTIIVELJ-UHFFFAOYSA-N
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Description

2,6-Decanedione is an organic compound with the molecular formula C10H18O2 It is a diketone, meaning it contains two ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Decanedione can be synthesized through several methods. One common synthetic route involves the oxidation of 2,6-decanediol using an oxidizing agent such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions and yields the desired diketone.

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic dehydrogenation of 2,6-decanediol. This process involves the use of a metal catalyst, such as palladium or platinum, at elevated temperatures. The reaction is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,6-Decanedione undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted diketones or alcohols, depending on the nucleophile used.

Scientific Research Applications

2,6-Decanedione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: It is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2,6-decanedione exerts its effects involves its interaction with various molecular targets and pathways. As a diketone, it can form stable complexes with metal ions, which can influence enzymatic activity and other biochemical processes. Additionally, its ability to undergo various chemical reactions allows it to participate in metabolic pathways and influence cellular functions.

Comparison with Similar Compounds

2,6-Decanedione can be compared with other diketones, such as 2,4-pentanedione and 2,5-hexanedione. While these compounds share similar structural features, this compound is unique due to its longer carbon chain, which can influence its physical properties and reactivity. The longer chain also makes it more hydrophobic, which can affect its solubility and interactions with biological membranes.

List of Similar Compounds

  • 2,4-Pentanedione
  • 2,5-Hexanedione
  • 2,7-Octanedione

These compounds can be used as references to understand the unique properties and applications of this compound.

Properties

CAS No.

103984-05-0

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

decane-2,6-dione

InChI

InChI=1S/C10H18O2/c1-3-4-7-10(12)8-5-6-9(2)11/h3-8H2,1-2H3

InChI Key

DKPVXPJTIIVELJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CCCC(=O)C

Origin of Product

United States

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